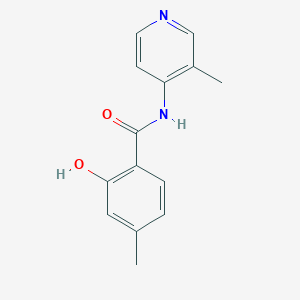
2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide is an organic compound with the molecular formula C14H14N2O2 This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide typically involves the condensation of 2-hydroxy-4-methylbenzoic acid with 3-methyl-4-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The presence of the hydroxyl and amide groups allows for hydrogen bonding and other interactions with the target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide
- 2-Hydroxy-4-methyl-N-(3-methylpyridin-2-yl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
Uniqueness
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide is unique due to its specific substitution pattern on the benzene and pyridine rings, which imparts distinct chemical and biological properties. The presence of both hydroxyl and amide groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-3-4-11(13(17)7-9)14(18)16-12-5-6-15-8-10(12)2/h3-8,17H,1-2H3,(H,15,16,18) |
InChI Key |
MSOJRDHTEMKILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=NC=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




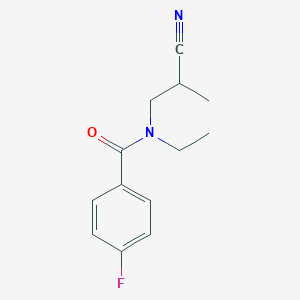
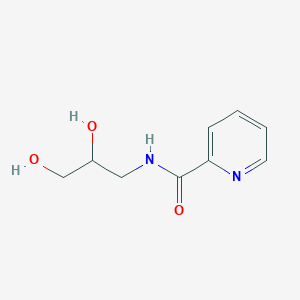

![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
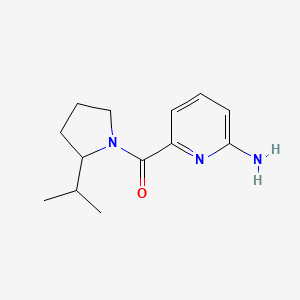

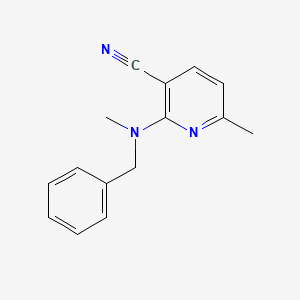
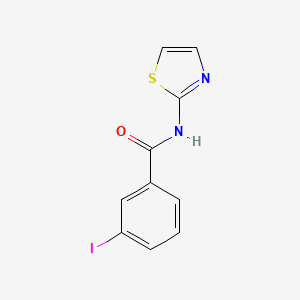

![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)


